molecular formula C19H18IP B564989 (Methyl)triphenylphosphonium Iodide-d3,13CD3 CAS No. 282107-30-6

(Methyl)triphenylphosphonium Iodide-d3,13CD3

Cat. No.: B564989
CAS No.: 282107-30-6
M. Wt: 408.242
InChI Key: JNMIXMFEVJHFNY-SPZGMPHYSA-M
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Description

(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a deuterated version of methyltriphenylphosphonium iodide. It is a phosphonium salt where the methyl group is substituted with deuterium atoms. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl)triphenylphosphonium Iodide-d3,13CD3 typically involves the reaction of triphenylphosphine with iodomethane-d3. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:

    Reactants: Triphenylphosphine (P(C6H5)3) and iodomethane-d3 (CD3I).

    Reaction Conditions: The reaction is usually performed in a solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen.

    Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Methyl)triphenylphosphonium Iodide-d3,13CD3 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Wittig Reactions: It is commonly used as a Wittig reagent to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Wittig Reaction: The reaction with aldehydes or ketones is usually performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane, often at room temperature or slightly elevated temperatures.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be triphenylphosphine oxide.

    Wittig Reaction: The major product is an alkene, formed by the reaction of the phosphonium ylide with an aldehyde or ketone.

Scientific Research Applications

Wittig Reaction

Overview :
(Methyl)triphenylphosphonium iodide-d3,13CD3 is widely utilized as a Wittig reagent, which facilitates the formation of alkenes from aldehydes or ketones. The presence of deuterium allows for the tracing of reaction pathways and mechanisms through isotopic labeling.

Case Study :
A study demonstrated the use of this compound in synthesizing various alkenes with high specificity. The isotopic labeling provided insights into the stereochemistry of the resulting products, confirming the mechanism's selectivity .

Isotope Labeling in Drug Development

Overview :
In pharmaceutical research, this compound is employed to synthesize labeled compounds that mimic drug candidates. This is crucial for understanding pharmacokinetics and metabolic pathways.

Data Table: Synthesis of Labeled Compounds

Compound NamePurposeMethod of Synthesis
Combretastatin A1PAnticancer agentIsotope labeling using this compound
Retinyl AcetateVitamin A derivativeModular synthetic approach utilizing labeled intermediates

Mechanistic Studies in Organic Chemistry

Overview :
The deuterated form of (methyl)triphenylphosphonium iodide allows chemists to conduct mechanistic studies by observing kinetic isotope effects. This helps in elucidating reaction mechanisms involving carbon-carbon bond formation.

Case Study :
Research involving the Cope rearrangement highlighted how isotopic substitution affects reaction rates and equilibria. The presence of deuterium provided a clear distinction in NMR spectra, enabling detailed mechanistic insights .

NMR Spectroscopy Applications

Overview :
The unique isotopic composition of this compound makes it an excellent candidate for nuclear magnetic resonance (NMR) spectroscopy studies. It enhances spectral resolution and provides information on molecular dynamics.

Data Table: NMR Spectroscopic Properties

IsotopeChemical Shift Range (ppm)Typical Applications
1H0-12General organic compounds
13C0-220Structural elucidation
31P-20 to +40Phosphorus-containing compounds

Synthetic Intermediate in Organic Synthesis

Overview :
this compound serves as an intermediate in various synthetic pathways, particularly in constructing complex organic molecules.

Case Study :
In a synthetic route to complex natural products, this compound was used to introduce the deuterated methyl group at specific positions, aiding in the identification of product structures via mass spectrometry .

Mechanism of Action

The mechanism of action of (Methyl)triphenylphosphonium Iodide-d3,13CD3 in chemical reactions involves the formation of a phosphonium ylide. In the Wittig reaction, the ylide reacts with carbonyl compounds to form alkenes. The deuterium atoms in the compound can also be used to study reaction mechanisms and pathways by tracing the movement of deuterium during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium Iodide: The non-deuterated version of the compound.

    Methyltriphenylphosphonium Bromide: Similar structure but with a bromide ion instead of iodide.

    Heptyltriphenylphosphonium Bromide: A longer alkyl chain variant with a bromide ion.

Uniqueness

(Methyl)triphenylphosphonium Iodide-d3,13CD3 is unique due to the presence of deuterium atoms, which makes it valuable for studies involving isotopic labeling. This allows researchers to trace the movement of atoms in chemical reactions and biological processes, providing insights that are not possible with non-deuterated compounds.

Biological Activity

(Methyl)triphenylphosphonium iodide-d3,13CD3 is a stable isotope-labeled compound that has garnered attention for its potential biological activities. This compound is characterized by its triphenylphosphonium structure, which is known to influence cellular processes, particularly in mitochondrial function and drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₁₈H₁₅D₃PI
  • Molecular Weight : 408.24 g/mol
  • CAS Number : 282107-30-6
  • SMILES Notation : [2H]13C([2H])P+(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

The biological activity of this compound primarily revolves around its role as a mitochondrial targeting agent. The triphenylphosphonium moiety facilitates the accumulation of the compound within mitochondria due to the negative membrane potential characteristic of these organelles. This accumulation can lead to several physiological effects:

  • Mitochondrial Membrane Potential Modulation : The compound can influence mitochondrial membrane potential, which is crucial for ATP production and overall cellular energy metabolism.
  • Reactive Oxygen Species (ROS) Generation : It has been observed that triphenylphosphonium compounds can modulate ROS levels, which play a significant role in signaling pathways and apoptosis.
  • Drug Delivery : Due to its ability to cross biological membranes effectively, this compound has potential applications in targeted drug delivery systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Mitochondrial TargetingAccumulates in mitochondria, enhancing drug delivery to these organelles
ROS ModulationAlters levels of reactive oxygen species, influencing cell signaling
Antiproliferative EffectsInhibits cell proliferation in cancer models

Case Studies

  • Anticancer Activity :
    A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to increased ROS generation leading to apoptosis in cancer cells.
  • Neuroprotective Effects :
    Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage. By targeting mitochondria, it enhances ATP production and reduces apoptosis rates in neuronal models exposed to neurotoxic agents.

Research Findings

Recent studies have highlighted the importance of this compound in pharmaceutical research:

  • Targeted Drug Delivery : Its ability to facilitate the transport of therapeutic agents into mitochondria opens avenues for developing treatments for mitochondrial diseases.
  • Isotope Labeling Applications : The deuterated form allows for advanced tracking in metabolic studies using techniques such as mass spectrometry and NMR spectroscopy.

Q & A

Basic Research Questions

Q. How is (Methyl)triphenylphosphonium Iodide-d3,13CD3 typically employed in isotopic labeling for pharmacokinetic studies?

This compound serves as a labeled methylating agent in synthesizing stable isotope standards. For example, in the preparation of doxycycline-[13CD3], it is used to re-methylate N-desmethyldoxycycline after initial demethylation via a Polonovski reaction. The labeled methyl group ensures precise tracking of drug metabolism using mass spectrometry (MS). Critical steps include optimizing reaction conditions (e.g., polymer-supported triphenylphosphine to minimize quaternization) and purification via reverse-phase chromatography and crystallization to achieve 99% isotopic purity .

Q. What synthetic applications does this compound have in organic chemistry?

It is widely used in Wittig reactions to generate alkenes. For instance, in styrene synthesis, the compound reacts with benzaldehydes in the presence of n-BuLi and THF. The deuterated methyl group allows for isotopic tracing in reaction mechanisms. Key considerations include temperature control (−40°C to 0°C) and purification via silica column chromatography to isolate products .

Q. How is isotopic purity validated for compounds synthesized using this reagent?

Isotopic purity is confirmed using liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR). For example, LC/MS analysis of doxycycline-[13CD3] showed 99% isotopic incorporation, while NMR can resolve 13CD3-specific shifts. Cross-validation with synthetic intermediates (e.g., N-desmethyldoxycycline) ensures minimal contamination .

Advanced Research Questions

Q. What strategies mitigate side reactions when using this compound as a methylating agent?

Advanced approaches include:

  • Polymer-supported reagents : Reduces quaternization by limiting excess methyl iodide (e.g., 3 equivalents) and improves yield in tertiary amine formation .
  • Purification protocols : EDTA chelation removes metal contaminants (e.g., iron salts from Polonovski reactions), while reverse-phase chromatography isolates labeled products from unreacted starting materials .

Q. How do deuterium and 13C labeling impact reaction kinetics or product stability?

  • Deuterium isotope effects : May slow reaction rates due to stronger C-D bonds, requiring adjusted reaction times or temperatures.
  • Analytical challenges : Deuterium can split NMR signals, complicating structural elucidation. High-resolution MS and isotopic dilution assays are recommended for quantification .

Q. What are the structural implications of using this reagent in coordination chemistry?

The phosphonium moiety can participate in coordination complexes, as seen in crystal structures of iron-carbonyl derivatives. For example, the compound forms tetrahedral Fe centers with distinct bond lengths (Fe-C: ~1.80 Å) and angles, critical for studying catalytic or redox-active metal complexes .

Q. Troubleshooting Common Issues

  • Low isotopic incorporation : Ensure anhydrous conditions and fresh methyl iodide-d3. Pre-purify intermediates to remove competing nucleophiles.
  • Quaternization byproducts : Use stoichiometric methyl iodide and polymer-supported bases to limit excess reagent .

Properties

IUPAC Name

triphenyl(trideuterio(113C)methyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIXMFEVJHFNY-SPZGMPHYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676043
Record name (~13~C,~2~H_3_)Methyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282107-30-6
Record name (~13~C,~2~H_3_)Methyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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